(2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid (2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid
Brand Name: Vulcanchem
CAS No.: 850996-84-8
VCID: VC21542024
InChI: InChI=1S/C27H46N2O7Si/c1-18(2)37(19(3)4,20(5)6)36-22(15-23(24(30)31)29-26(33)35-27(7,8)9)16-28-25(32)34-17-21-13-11-10-12-14-21/h10-14,18-20,22-23H,15-17H2,1-9H3,(H,28,32)(H,29,33)(H,30,31)/t22-,23+/m1/s1
SMILES: CC(C)[Si](C(C)C)(C(C)C)OC(CC(C(=O)O)NC(=O)OC(C)(C)C)CNC(=O)OCC1=CC=CC=C1
Molecular Formula: C27H46N2O7Si
Molecular Weight: 538,76 g/mole

(2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid

CAS No.: 850996-84-8

Cat. No.: VC21542024

Molecular Formula: C27H46N2O7Si

Molecular Weight: 538,76 g/mole

* For research use only. Not for human or veterinary use.

(2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid - 850996-84-8

Specification

CAS No. 850996-84-8
Molecular Formula C27H46N2O7Si
Molecular Weight 538,76 g/mole
IUPAC Name (2S,4R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)-4-tri(propan-2-yl)silyloxypentanoic acid
Standard InChI InChI=1S/C27H46N2O7Si/c1-18(2)37(19(3)4,20(5)6)36-22(15-23(24(30)31)29-26(33)35-27(7,8)9)16-28-25(32)34-17-21-13-11-10-12-14-21/h10-14,18-20,22-23H,15-17H2,1-9H3,(H,28,32)(H,29,33)(H,30,31)/t22-,23+/m1/s1
Standard InChI Key QZLBJPHMNRGKEP-PKTZIBPZSA-N
Isomeric SMILES CC(C)[Si](C(C)C)(C(C)C)O[C@H](C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)CNC(=O)OCC1=CC=CC=C1
SMILES CC(C)[Si](C(C)C)(C(C)C)OC(CC(C(=O)O)NC(=O)OC(C)(C)C)CNC(=O)OCC1=CC=CC=C1
Canonical SMILES CC(C)[Si](C(C)C)(C(C)C)OC(CC(C(=O)O)NC(=O)OC(C)(C)C)CNC(=O)OCC1=CC=CC=C1

Introduction

Chemical Structure and Properties

Structural Characteristics

(2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid possesses a pentanoic acid backbone with multiple protecting groups and functional moieties:

  • A carboxylic acid group at the C-1 position

  • A tert-butoxycarbonyl (Boc) protected amino group at the C-2 position

  • A triisopropylsilyl (TIPS) protected hydroxy group at the C-4 position

  • A benzyloxycarbonyl (Cbz/Z) protected amino group at the C-5 position

The TIPS group serves as a protecting agent for the hydroxyl functionality, providing steric bulk and stability under various reaction conditions. Triisopropylsilane derivatives are particularly valuable for selectively protecting primary alcohols in the presence of secondary alcohols and maintaining stability across diverse reaction environments .

Molecular Properties and Identification

Based on analysis of the closely related (2S,4S) stereoisomer documented in the literature, the following properties can be attributed to this compound:

  • Molecular Formula: C₂₇H₄₆N₂O₇Si

  • Molecular Weight: 538.7 g/mol

  • IUPAC Name: (2S,4R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)-4-tri(propan-2-yl)silyloxypentanoic acid

  • Alternative Name: Boc-L-Orn(4R-OTIPS, 5-Z)-OH

This compound represents a modified ornithine derivative with orthogonal protecting groups, allowing selective deprotection during multistep synthesis.

Stereochemistry

A defining feature of this compound is its specific stereochemical configuration:

  • (2S) configuration at the α-carbon (C-2) position, which is common for naturally occurring amino acids

  • (4R) configuration at the C-4 position, distinguishing it from the (2S,4S) diastereomer

This stereochemical configuration likely influences the compound's three-dimensional structure, reactivity patterns, and potential biological activities. The stereochemical control at position 4 represents a critical aspect of this molecule's identity and utility in stereoselective synthesis.

Synthetic Methodologies

Protection Strategies

The synthesis of highly functionalized amino acids like (2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid requires careful selection of orthogonal protecting groups. Based on synthetic approaches to similar compounds, the following protection strategies are likely employed:

  • N-terminal protection using benzyl carbonochloridate to introduce the Cbz group at position 5 .

  • Boc protection at the α-amino group (position 2) using tert-butyl carbonochloridate or similar reagents .

  • Hydroxy protection at position 4 using triisopropylsilane-based reagents, which selectively protect alcohols while maintaining compatibility with other functional groups .

These protection strategies enable selective modification of specific functional groups while leaving others unreactive during multistep synthesis.

Stereoselective Synthesis

Achieving the specific (2S,4R) stereochemistry likely requires sophisticated synthetic approaches. Potential strategies include:

  • Starting from a readily available chiral amino acid like L-methionine, as demonstrated in related syntheses .

  • Sequential introduction of the hydroxyl group at C-4 with controlled stereoselectivity.

  • Use of silylation reagents like triisopropylsilane to protect the hydroxyl group, which can be introduced under appropriate conditions .

The synthesis likely involves a cyclization step similar to that described for tetrahydrofuran amino acid derivatives, which has been shown to occur with high diastereoselectivity .

One-Pot Methodologies

Recent developments in synthetic methodology suggest that simplified approaches may be applicable. For instance, a one-pot two-component synthesis method using trifluoroacetic anhydride (TFAA) has been developed for chiral N-protected amino acid derivatives . This approach might be adaptable for the synthesis of complex protected amino acids like the target compound, potentially offering advantages in terms of efficiency and environmental impact.

Applications and Significance

Peptide Synthesis Applications

The orthogonal protecting groups in (2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid make it particularly valuable in peptide synthesis:

  • The Cbz group at the δ-amino position can be selectively removed under hydrogenolysis conditions.

  • The Boc group at the α-amino position is cleavable under acidic conditions.

  • The TIPS group at the hydroxy position can be removed using fluoride sources.

  • The carboxylic acid remains available for peptide bond formation.

This orthogonality allows for selective deprotection and sequential modification during complex synthesis routes, making the compound valuable for building structurally constrained peptides.

Pharmaceutical Relevance

Protected amino acids with defined stereochemistry serve critical functions in pharmaceutical research:

  • They can be incorporated into peptidomimetics with stabilized secondary structures, which is important for developing peptide-based therapeutics with improved pharmacokinetic properties .

  • The defined stereochemistry may confer specific conformational preferences that influence binding to biological targets.

  • Derivatives of N-protected amino acids have demonstrated significant antibacterial activity, particularly against Escherichia coli, suggesting potential applications in antimicrobial development .

Synthetic Versatility

The triisopropylsilyl group imparts specific properties that enhance the compound's utility in synthesis:

  • TIPS-protected compounds are stable under a wide range of reaction conditions, including strongly basic environments .

  • The steric bulk of the TIPS group can influence reaction selectivity at nearby sites.

  • Triisopropylsilyl groups can selectively protect primary alcohols in the presence of secondary alcohols, enabling regioselective transformations .

This versatility makes (2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid a valuable building block for diverse synthetic applications.

Analytical Characterization

Chromatographic Behavior

The chromatographic analysis of the compound would be influenced by its multiple functional groups:

  • The compound would likely demonstrate UV absorption due to the aromatic ring in the Cbz group.

  • The presence of both hydrophobic protecting groups and the hydrophilic carboxylic acid would influence retention behavior on reverse-phase HPLC.

  • The stereochemistry at C-4 would likely result in distinct chromatographic behavior compared to its diastereomers, potentially enabling separation and purification.

Comparative Analysis of Stereoisomers

Diastereomeric Relationships

(2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid exists as a diastereomer of the documented (2S,4S) compound . The key differences between these stereoisomers include:

  • Opposite configuration at the C-4 position

  • Potentially different three-dimensional conformations

  • Distinct physical properties including solubility, melting point, and optical rotation

  • Different chromatographic behavior

  • Potentially different reactivity patterns in synthetic transformations

Structure-Property Relationships

The specific stereochemistry of (2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid likely influences its properties in several ways:

Understanding these structure-property relationships is crucial for exploiting the compound's full potential in synthetic and biological applications.

Future Research Directions

Synthetic Methodology Development

Future research might focus on:

  • Development of more efficient stereoselective routes to access the (2S,4R) configuration

  • Exploration of alternative protecting group strategies with improved orthogonality

  • Adaptation of the TFAA-mediated one-pot synthesis approach to simplify preparation

  • Scale-up strategies for practical application in pharmaceutical synthesis

Biological Evaluation

Investigation of biological properties represents a promising direction:

  • Evaluation of antimicrobial activity, building on findings from related compounds

  • Incorporation into peptides to assess effects on secondary structure and biological function

  • Comparative studies with other stereoisomers to establish structure-activity relationships

  • Exploration of applications in targeted drug delivery systems

Analytical Method Development

Advanced analytical techniques might be developed for:

  • Improved chromatographic methods for separating stereoisomers

  • Development of specific spectroscopic signatures for rapid identification

  • Crystallization strategies for definitive structural analysis

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